GluR5 Selectivity over GluR6
ATPA demonstrates an exceptionally high degree of selectivity for the GluR5 subunit over the closely related GluR6 subunit. It binds to GluR5 with a Ki of 4.3 nM but shows no significant affinity for GluR6 (Ki > 1,000,000 nM) [1]. This >232,000-fold selectivity window is a defining feature. In contrast, the comparator SYM 2081 is a potent agonist at both GluR5 (EC50 = 0.12 µM) and GluR6 (EC50 = 0.23 µM), providing only a ~2-fold difference in potency [2].
| Evidence Dimension | Selectivity Ratio for GluR5 over GluR6 |
|---|---|
| Target Compound Data | Selectivity Ratio > 232,558 (calculated as Ki(GluR6) / Ki(GluR5) = >1,000,000 nM / 4.3 nM) |
| Comparator Or Baseline | SYM 2081: Selectivity Ratio ~1.9 (calculated as EC50(GluR6) / EC50(GluR5) = 0.23 µM / 0.12 µM) |
| Quantified Difference | ATPA's selectivity for GluR5 over GluR6 is >120,000 times greater than that of SYM 2081. |
| Conditions | Binding affinity (Ki) for ATPA at recombinant human receptors; functional potency (EC50) for SYM 2081 at homomeric rat receptors expressed in HEK293 cells in the presence of concanavalin A. |
Why This Matters
This extreme selectivity ensures that ATPA can be used as a definitive pharmacological tool to isolate the role of GluR5 in heteromeric receptor populations and native tissues, whereas SYM 2081's dual activity would confound such interpretations.
- [1] Hald, H., et al. (1999). [3H]ATPA: a high affinity ligand for GluR5 kainate receptors. Neuropharmacology, 38(10), A24. View Source
- [2] Donevan, S. D., et al. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545. View Source
